N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide
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Description
N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide is a useful research compound. Its molecular formula is C13H15ClN4O2S2 and its molecular weight is 358.86. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Applications
N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide and its derivatives have been studied for their potential in treating bacterial and fungal infections. A study synthesized novel sulfanilamide-derived 1,2,3-triazole compounds and evaluated their in vitro antibacterial and antifungal activities. Some compounds showed promising antibacterial potency against various strains, except for certain Candida species (Wang, Wan, & Zhou, 2010).
Anticancer Properties
The compound and its related derivatives have been explored for their anticancer activities. Novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives were synthesized and exhibited potential as anticancer agents. Some compounds showed remarkable activity against human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines (Sławiński, Żołnowska, Orlewska, Chojnacki, 2012).
Tubulin Polymerization Inhibition
Some sulfanilamide-1,2,3-triazole hybrids, designed via a molecular hybridization strategy, were evaluated for their antiproliferative activity against selected cancer cell lines. These hybrids exhibited moderate to potent activity against all tested cell lines, suggesting their potential as bioactive fragments for developing more potent antiproliferative agents. One particular compound showed significant tubulin polymerization inhibitory activity in vitro (Fu, Liu, Zhao, Li, Zhang, & Zhang, 2017).
Tautomerism and Molecular Structure
The compound and its derivatives were also studied for their structural properties. Research into 1,2,4-triazine-containing sulfonamide derivatives revealed insights into sulfonamide-sulfonimide tautomerism. These derivatives were synthesized and characterized, with a focus on their tautomeric forms and the involvement of amino groups in strong intermolecular hydrogen bonds (Branowska, Wysocki, Wolińska, Koc, Stańska, Mirosław, & Karczmarzyk, 2022).
Properties
IUPAC Name |
4-chloro-N-[(5-methylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O2S2/c1-3-8-18-12(16-17-13(18)21-2)9-15-22(19,20)11-6-4-10(14)5-7-11/h3-7,15H,1,8-9H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONPCAGOEUOQMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1CC=C)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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